Mureletecan
Description
Properties
Molecular Formula |
Unknown |
|---|---|
Molecular Weight |
0.0 |
IUPAC Name |
Unknown |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mureletecan; PNU166148; PNU 166148; PNU-166148; MAGCPT; MAG CPT; MAG-CPT |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Mureletecan and Its Analogues
Chemical Synthesis Pathways for Mureletecan (B1150129) Prodrug Scaffolds
The synthesis of this compound prodrug scaffolds involves the chemical conjugation of camptothecin (B557342) to a suitable polymeric carrier. This compound utilizes a methacryloylglycynamide polymeric backbone. medkoo.com The general approach for creating camptothecin prodrugs often involves modifying the C20 hydroxyl group of camptothecin, as this position is a common attachment site for functionalized carriers aimed at enhancing stability, solubility, and cytotoxicity. tandfonline.com, tandfonline.com
While specific detailed pathways for the synthesis of the methacryloylglycynamide polymer and its subsequent conjugation to camptothecin to form this compound are not explicitly detailed in the provided search results, the synthesis of other polymeric camptothecin prodrugs provides insight into the general methodologies. For instance, water-soluble camptothecin-polyoxetane conjugates have been synthesized using a clickable polymeric platform, where camptothecin was first modified with a linker (e.g., 6-azidohexanoic acid) via an ester linkage and then coupled to the polymer using click chemistry. nih.gov Another example involves a polymeric CPT prodrug conjugate utilizing a glycine (B1666218) linker, which releases the lactone form of CPT via a two-step mechanism involving esterase degradation. nih.gov These examples highlight the use of pre-functionalized polymers and linkers to achieve the desired prodrug structure.
The synthesis of camptothecin prodrugs often requires careful selection of coupling reagents and reaction conditions to ensure high yields and purity. nih.gov Protection and deprotection strategies may also be employed during the synthesis of the linker or the modified camptothecin intermediate. nih.gov
Strategies for Conjugation of Cleavable Moieties to Camptothecin Derivatives, Exemplified by this compound's C20 Ester Linkage
A key aspect of prodrug design, as exemplified by this compound, is the incorporation of a cleavable linker that connects the active drug to a carrier molecule. In the case of this compound, an ester linkage at the C20 position of camptothecin is utilized. medkoo.com This ester bond is designed to undergo hydrolysis, releasing the active camptothecin within the target environment, such as tumor cells. medkoo.com
The C20 hydroxyl group of camptothecin is a favored site for conjugation due to its importance in the drug's mechanism of action and the potential to influence lactone ring stability through modification. amegroups.cn, tandfonline.com, tandfonline.com Introducing a bulky group at the C20-OH can reduce the hydrolysis of the lactone group. tandfonline.com, tandfonline.com
Various strategies exist for forming ester linkages at the C20 position of camptothecin and its derivatives. One common method involves the reaction of camptothecin with an activated carboxylic acid derivative, such as an acid anhydride (B1165640) or acid chloride, in the presence of a coupling agent and a base. For example, camptothecin and 9-nitrocamptothecin have been esterified with crotonic anhydride in pyridine (B92270) to yield the corresponding C20 esters. amegroups.cn Another approach involves the reaction of camptothecin with chloroformate derivatives to form a carbonate linkage, which can then be further modified. mdpi.com, google.com However, carbonate functional groups can suffer from hydrolytic instability, leading to premature drug release. google.com
The choice of linker and the conjugation strategy significantly influence the stability of the prodrug in circulation and the rate and specificity of drug release at the target site. Cleavable linkers are designed to be cleaved by specific enzymes (e.g., esterases, proteases) or by changes in the local environment (e.g., pH, redox potential) that are characteristic of the tumor microenvironment. thno.org, unimi.it this compound's ester linkage is cleaved by hydrolysis, facilitating the release of camptothecin within tumor cells. medkoo.com
Development of Water-Soluble Camptothecin Analogues via Chemical Modification
Camptothecin itself has poor water solubility, which has been a major limitation for its clinical application. researchgate.net, biorxiv.org, nih.gov Chemical modification is a primary strategy to overcome this challenge and develop water-soluble camptothecin analogues and prodrugs like this compound. nih.gov, sunderland.ac.uk, researchgate.net, nih.gov, nih.gov
Various chemical modifications have been explored to enhance water solubility. Introduction of ionizable groups, such as aminoalkyl groups, into the camptothecin structure can significantly improve solubility in aqueous solutions. nih.gov For instance, the preparation of water-soluble (aminoalkyl)camptothecin analogues has been achieved through reactions like the Mannich reaction on 10-hydroxycamptothecin. nih.gov
Modification of the E-ring lactone, while potentially impacting activity, can also lead to water-soluble derivatives. Opening the E-ring lactone and introducing polar functionalities has been explored. sunderland.ac.uk
Conjugation to hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), is another effective strategy to enhance water solubility. tandfonline.com, google.com this compound's polymeric backbone contributes to its water solubility. medkoo.com Other polymeric conjugates, like those involving polyoxetanes, have also been synthesized to improve solubility. nih.gov
The development of water-soluble prodrugs, where a lipophilic drug is linked to a hydrophilic carrier, is a common approach to improve solubility and pharmacokinetic properties. nih.gov this compound, being a water-soluble prodrug, exemplifies this strategy. medkoo.com
Innovative Synthetic Approaches for Expanding the Chemical Space of this compound-Like Compounds
Innovative synthetic approaches are continuously being developed to create novel camptothecin derivatives and prodrugs with improved properties, expanding the chemical space around this compound-like compounds. These approaches aim to introduce diverse functionalities, improve synthesis efficiency, and enable the creation of complex molecular architectures.
Strategies include the development of novel linkers with specific cleavage mechanisms, the conjugation of camptothecin to various targeting moieties, and the synthesis of camptothecin analogues with modifications at different positions of the core structure. For example, researchers have explored carbamate-linked water-soluble derivatives and hexacyclic camptothecin analogues. jst.go.jp, researchgate.net
The use of click chemistry has facilitated the efficient conjugation of camptothecin derivatives to polymeric platforms and other molecules. nih.gov This bioorthogonal reaction allows for the modular synthesis of complex conjugates.
Innovative approaches also involve the design of self-assembling camptothecin prodrugs, where the conjugated molecules form nanostructures in water, improving solubility and potentially enhancing cellular uptake. thno.org
Furthermore, modifications at positions other than C20, such as C7, C9, and C10, have led to the development of clinically used camptothecin analogues like irinotecan (B1672180) and topotecan (B1662842), which exhibit improved solubility and pharmacokinetic profiles compared to the parent camptothecin. researchgate.net, nih.gov While this compound specifically involves a C20 modification, research into modifications at other sites contributes to the broader understanding of camptothecin structure-activity relationships and informs the design of new derivatives.
Chemoenzymatic Synthesis of this compound and Structurally Related Prodrugs
Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a powerful approach for the synthesis of complex molecules, including camptothecin derivatives and prodrugs. Enzymes can provide high regio- and stereoselectivity, potentially reducing the number of synthetic steps and minimizing the use of harsh reagents. nih.gov
While specific details on the chemoenzymatic synthesis of this compound are not available in the provided results, research on the chemoenzymatic synthesis of other camptothecin derivatives highlights the potential of this approach. For example, cytochrome P450 monooxygenases from Camptotheca acuminata have been discovered that catalyze the regioselective hydroxylation of camptothecin at the C10 and C11 positions. ubc.ca, nih.gov, ubc.ca By combining these enzymes with chemical catalysts, various camptothecin derivatives, including topotecan and irinotecan, have been successfully synthesized. ubc.ca, nih.gov
This demonstrates the feasibility of using enzymes to introduce specific functional groups onto the camptothecin scaffold, which could potentially be applied to the synthesis of this compound or its building blocks. Chemoenzymatic approaches can offer more sustainable and direct synthetic routes compared to traditional chemical synthesis, often proceeding under milder conditions. nih.gov
Advanced Spectroscopic and Chromatographic Characterization Techniques in Synthetic Research
Rigorous characterization of synthesized compounds is essential in synthetic research to confirm their identity, purity, and structure. Advanced spectroscopic and chromatographic techniques play a crucial role in the development and analysis of this compound and its analogues.
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are routinely used to elucidate the structure of synthesized intermediates and final products. nih.gov, nih.gov, nih.gov, ajol.info, asianpubs.org, eurjchem.com, csic.es, japsonline.com NMR provides detailed information about the connectivity and environment of atoms within a molecule. nih.gov, nih.gov, nih.gov, eurjchem.com, japsonline.com IR spectroscopy helps identify functional groups present in the molecule. nih.gov, ajol.info, eurjchem.com Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in the confirmation of the compound's identity. nih.gov, nih.gov, nih.gov
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for analyzing the purity of synthesized compounds and monitoring reaction progress. thno.org, nih.gov, nih.gov, nih.gov HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of the desired product and impurities. nih.gov, nih.gov, nih.gov Different modes of HPLC, such as reversed-phase HPLC (RP-HPLC), normal-phase HPLC (NP-HPLC), and size exclusion chromatography (SEC), are employed depending on the properties of the compounds being analyzed. thno.org, americanpharmaceuticalreview.com, americanpharmaceuticalreview.com RP-HPLC is widely used in pharmaceutical analysis due to its versatility and compatibility with various detectors. americanpharmaceuticalreview.com SEC is useful for characterizing polymeric conjugates based on their size. americanpharmaceuticalreview.com, lcms.cz
hyphenated techniques, such as LC-MS, combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing even more comprehensive analysis of complex reaction mixtures and products. nih.gov, nih.gov
AI-Driven Methodologies in Optimizing Synthesis Pathways for Drug Candidates
In the context of drug synthesis, AI can be used for data-driven retrosynthetic analysis, predicting feasible routes from a target molecule back to available starting materials. sciety.org, preprints.org Reaction prediction models can forecast the outcome of a chemical reaction given the reactants and conditions. sciety.org, preprints.org AI can also assist in optimizing reaction parameters, such as temperature, pressure, catalyst, and solvent, to maximize yield and purity. sciety.org
Preclinical Pharmacological Investigations of Mureletecan
In Vitro Efficacy Assessments in Cellular Models
The preclinical evaluation of mureletecan (B1150129) involved a series of in vitro assays to determine its potential as an anticancer agent. These studies were crucial in understanding the compound's activity at the cellular level.
Evaluation of Growth Inhibitory Activity Across Diverse Cancer Cell Lines
The growth inhibitory effects of this compound have been evaluated across a wide range of human cancer cell lines. wuxibiology.combradford.ac.uk These panels of cell lines, often encompassing various tumor types, are a foundational tool in oncology drug discovery for initial potency screening. wuxibiology.combradford.ac.uk The primary metric for this evaluation is the IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. This allows for a comparative analysis of the compound's effectiveness against different cancer histologies. While specific IC50 data for this compound across a comprehensive panel is not publicly available in the provided search results, the general approach involves exposing cancer cell lines to a range of drug concentrations and measuring cell viability to determine these values. nih.gov
Table 1: Representative Human Cancer Cell Lines for In Vitro Drug Screening This table is a representative example of cell lines commonly used in cancer research and does not represent specific data for this compound from the provided search results.
| Cell Line | Cancer Type |
| MCF-7 | Breast Cancer |
| NCI-H460 | Lung Cancer |
| A2780 | Ovarian Cancer |
| HT-1080 | Fibrosarcoma |
| 5637 | Bladder Cancer |
| T24 | Bladder Cancer |
| HeLa | Cervical Cancer |
Analysis of Clonogenic Survival in Response to this compound Exposure
Clonogenic survival assays are considered the gold standard for determining the in vitro effectiveness of cytotoxic agents by assessing a cell's ability to proliferate indefinitely and form a colony. nih.govubitweb.de This assay measures the reproductive integrity of cells after exposure to a drug. ubitweb.de The process typically involves treating cancer cells with the compound, followed by a recovery period to allow for colony formation. nih.gov The number of colonies is then counted to calculate the surviving fraction of cells. dkfz.de This method is more time-intensive than simple viability assays but provides crucial information about the long-term effects of the drug on cell survival. nih.govmdpi.com
Induction of Programmed Cell Death Pathways in Cultured Cells
This compound, as a prodrug of camptothecin (B557342), is expected to induce apoptosis, or programmed cell death. cancer.gov Camptothecin stabilizes the topoisomerase I-DNA complex, leading to DNA breaks that can trigger apoptotic pathways. cancer.govepo.org The induction of apoptosis is a key mechanism for many anticancer drugs. frontiersin.org In vitro studies to confirm apoptosis induction by this compound would typically involve assays that detect hallmarks of apoptosis, such as DNA fragmentation, activation of caspases (the key effector proteins in apoptosis), and changes in the mitochondrial membrane potential. nih.govresearchgate.net These assays can quantify the percentage of cells undergoing apoptosis in response to drug treatment. nih.gov
Impact on Cell Cycle Progression and DNA Integrity in Cellular Systems
The mechanism of action of camptothecin, the active metabolite of this compound, involves the inhibition of topoisomerase I, which is crucial during DNA replication. cancer.govepo.org This interference with DNA synthesis is known to cause cell cycle arrest, particularly in the S and G2/M phases. epo.org Analysis of cell cycle progression, often performed using flow cytometry, can reveal the specific phase at which the drug exerts its effects. bioconductor.org Furthermore, the stabilization of the topoisomerase I-DNA complex by camptothecin leads to DNA single-strand breaks, which can be converted to lethal double-strand breaks. cancer.govepo.org Assays that detect DNA damage, such as the comet assay, can be used to visualize and quantify the extent of DNA damage induced by the compound. nih.gov
Development and Application of High-Throughput Screening Assays for this compound Activity
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against biological targets. bmglabtech.comwikipedia.org In the context of this compound, HTS assays would be employed to efficiently screen its activity across extensive cancer cell line panels or to identify potential synergistic drug combinations. pharmaron.comevotec.com These automated systems utilize microplates with high well densities (e.g., 384 or 1536 wells) and robotic handling to perform thousands of tests in a short period. bmglabtech.comwikipedia.org Various detection methods, such as fluorescence intensity, luminescence, and high-content imaging, can be used to measure the effects of the compound on cell viability, proliferation, or other relevant cellular phenotypes. pharmaron.com
Advanced In Vitro Tumor Models for Efficacy Prediction (e.g., 3D Spheroids, Organoids)
To better predict the in vivo efficacy of anticancer drugs, researchers are increasingly using advanced three-dimensional (3D) in vitro models like tumor spheroids and organoids. nih.govmdpi.com These models more accurately mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient gradients, and hypoxia, which are often absent in traditional 2D cell cultures. nih.govresearchgate.net Spheroids are aggregates of cancer cells, while organoids can be derived from patient tumors and retain more of the original tumor's histological and genetic characteristics. nih.govthermofisher.com Evaluating this compound in these 3D models would provide a more physiologically relevant assessment of its antitumor activity and its ability to penetrate a tumor-like structure. mdpi.comfrontiersin.org
In Vivo Efficacy Studies in Animal Models
Rodent Models for Preclinical Evaluation (e.g., Murine Allografts, Human Xenografts)
Preclinical evaluation of novel anticancer agents heavily relies on in vivo studies utilizing rodent models. The most common models are murine allografts and human xenografts. nih.gov
Murine Allografts: In this model, mouse cancer cells are transplanted into mice of the same inbred strain. These models are useful for studying the interaction of the drug with a competent immune system. nih.gov However, their direct translation to human cancers can be limited due to species-specific differences. herabiolabs.com
Human Xenografts: These models involve the transplantation of human tumor cells or patient-derived tumor tissue (patient-derived xenografts or PDXs) into immunodeficient mice. herabiolabs.comnih.gov Human xenografts are considered more reliable preclinical models as they can more accurately represent the characteristics of human tumors. jmaj.jpnih.gov Different strains of immunodeficient mice, such as nude, SCID, and triple-immunodeficient mice, are utilized to host these xenografts. criver.comfrontiersin.org Xenografts can be established from either established cancer cell lines (cell line-derived xenografts or CDX) or directly from patient tumors (PDX). frontiersin.org
Table 1: Comparison of Rodent Models for Preclinical Cancer Research
| Model Type | Description | Advantages | Disadvantages |
| Murine Allograft | Mouse tumor cells transplanted into an immunocompetent mouse of the same strain. | Intact immune system allows for the study of immunotherapy agents. | May not accurately reflect human tumor biology. |
| Human Xenograft (CDX) | Human cancer cell lines transplanted into immunodeficient mice. | Relatively easy and inexpensive to establish; reproducible. | May not represent the heterogeneity of patient tumors. |
| Human Xenograft (PDX) | Patient tumor tissue directly implanted into immunodeficient mice. | More accurately recapitulates the histology and genetic diversity of the original human tumor. jmaj.jpnih.gov | More expensive and time-consuming to establish; higher variability. |
Assessment of Anti-Tumor Activity in Relevant Animal Disease Models
The primary goal of in vivo efficacy studies is to assess the anti-tumor activity of the investigational drug in relevant animal models of cancer. nih.gov The selection of the animal model is crucial and depends on the cancer type being studied. nih.gov For instance, breast cancer xenografts in mice have been shown to recapitulate key features of human breast cancers. herabiolabs.com
The anti-tumor activity is typically evaluated by monitoring tumor growth over time. mdpi.com A significant inhibition of tumor growth in treated animals compared to a control group indicates potential therapeutic efficacy. nih.gov Studies may also investigate the drug's ability to enhance the activity of existing cancer therapies. nih.gov
Methodologies for Evaluating Pharmacological Efficacy in Living Systems
The evaluation of pharmacological efficacy in vivo involves a set of standardized procedures:
Tumor Implantation: Human cancer cells or tumor fragments are implanted either subcutaneously or orthotopically (into the organ of origin) in immunodeficient mice. nih.govmdpi.com
Treatment Administration: Once tumors reach a specified size, animals are randomized into treatment and control groups. nih.gov The investigational drug is then administered according to a predetermined schedule.
Tumor Measurement: Tumor volume is measured regularly using calipers. nih.gov This data is used to plot tumor growth curves and assess the treatment effect.
Data Analysis: Statistical analysis is performed to determine the significance of the observed differences in tumor growth between treated and control groups. nih.gov
Longitudinal Monitoring of Efficacy Parameters in Animal Cohorts
Longitudinal monitoring allows researchers to track the progression of the disease and the response to treatment in the same animal over time. nih.gov This approach reduces the number of animals required for a study and provides more reliable data by minimizing inter-animal variability. nih.govnc3rs.org.uk
Key parameters monitored longitudinally include:
Tumor volume nih.gov
Body weight (as an indicator of general health and toxicity)
Ethical Considerations and Documentation in Preclinical Animal Research
All preclinical animal research must adhere to strict ethical guidelines to ensure the welfare of the animals. scribbr.com Key ethical principles include:
Justification for Animal Use: The research must have a clear scientific purpose and the use of animals must be justified. news-medical.net
Minimization of Pain and Distress: Procedures should be designed to minimize any potential pain, suffering, or distress to the animals. europa.eu
Humane Endpoints: Clear criteria should be established for when an animal should be euthanized to prevent unnecessary suffering.
Ethical Governance: Research institutions must have policies in place for the ethical review and oversight of animal studies. jmaj.jp
Thorough documentation of all procedures, observations, and results is essential for regulatory compliance and scientific integrity. scribbr.com
Non-Invasive Imaging Techniques for In Vivo Efficacy Tracking
Non-invasive imaging techniques have become indispensable tools for tracking treatment efficacy in real-time within a living animal. nih.gov These methods allow for the longitudinal monitoring of tumor growth, metastasis, and biological responses to therapy without the need for sacrificing the animals at intermediate time points. crownbio.com
Common non-invasive imaging modalities used in preclinical oncology research include:
Bioluminescence Imaging (BLI): This technique uses light-emitting enzymes (luciferases) to visualize and quantify tumor cells. nih.gov It is highly sensitive for tracking tumor burden. nih.gov
Fluorescence Imaging: Similar to BLI, this method uses fluorescent proteins or dyes to label and track cells or molecules of interest. crownbio.com
Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical images of tumors and surrounding tissues. nih.gov
Positron Emission Tomography (PET): A functional imaging technique that can measure metabolic activity within the tumor, providing insights into treatment response. nih.gov
Optical Coherence Tomography (OCT): Offers high-resolution, cross-sectional imaging of tissue morphology in real-time. nc3rs.org.uk
Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Studies of Mureletecan Analogues
Principles of Structure-Activity Relationship Analysis in Drug Discovery
Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry and drug discovery. pharmacologymentor.comoncodesign-services.com It is based on the principle that the biological activity of a chemical compound is directly related to its three-dimensional structure. collaborativedrug.comdrugdesign.org By systematically modifying the chemical structure of a lead compound, such as an early mureletecan (B1150129) analogue, and observing the resulting changes in biological activity, researchers can deduce which molecular features are crucial for its desired effect. drugdesign.org
The primary goals of SAR studies are to:
Identify the pharmacophore : The essential arrangement of functional groups in the molecule responsible for its biological activity.
Optimize potency and selectivity : To enhance the desired therapeutic effect while minimizing off-target effects. oncodesign-services.com
Improve pharmacokinetic properties : To modify absorption, distribution, metabolism, and excretion (ADME) profiles for better drug performance.
This iterative process of synthesis and biological testing allows chemists to build a comprehensive understanding of the SAR, guiding the rational design of more effective and safer drug candidates. pharmacologymentor.comoncodesign-services.com
Identification of Key Pharmacophoric Elements within the this compound Structure
As a camptothecin (B557342) analogue, the pharmacophore of this compound is well-understood and consists of several key structural features essential for its topoisomerase I inhibitory activity. cabidigitallibrary.orgnih.gov These elements form the core scaffold that interacts with the enzyme-DNA complex.
The indispensable pharmacophoric elements for topoisomerase I inhibition in camptothecin analogues include:
The Pentacyclic Ring System : The planar five-ring structure (A-E) is crucial for intercalating into the DNA base pairs at the site of the enzyme-mediated cleavage. nih.govnih.gov
The α-hydroxy Lactone (E-ring) : The intact lactone in the E-ring is vital for activity. cabidigitallibrary.orgnih.gov This group, along with the C20 hydroxyl, forms a key hydrogen bond with the topoisomerase I-DNA complex. acs.orgfigshare.com
(S)-Configuration at C20 : The stereochemistry at the C20 position is absolute. The (S)-configuration is required for the correct orientation of the hydroxyl group to interact with the target, while the (R)-configuration is inactive. cabidigitallibrary.orgnih.gov
The Pyridone D-ring : This ring is also essential for the compound's activity. cabidigitallibrary.org
Pharmacophore models, developed using computational tools, help visualize these critical features in 3D space, including hydrogen bond donors, acceptors, and aromatic regions, providing a blueprint for designing new analogues. nih.govnih.gov
Impact of Chemical Modifications on Topoisomerase I Inhibitory Potency
Systematic modifications of the camptothecin scaffold have yielded extensive SAR data, demonstrating how small structural changes can dramatically affect the ability to inhibit topoisomerase I. nih.govacs.org
Modifications to the A and B Rings: Substitutions on the A and B rings have been a primary focus for developing next-generation analogues, including clinically used drugs like topotecan (B1662842) and irinotecan (B1672180).
Position 7 : Modifications at this position can significantly impact potency and physical properties. For example, the introduction of an ethyl group at C7 can enhance activity. nih.gov
Positions 9 and 10 : Substitutions at these positions are well-tolerated and can improve water solubility and efficacy. For instance, a hydroxyl group at position 10 is known to increase activity.
Position 11 : Adding groups at this position can also modulate activity.
Modifications to the E-Ring: The E-ring is highly sensitive to modification. Any alteration that disrupts the α-hydroxy lactone moiety, such as converting the lactone to a lactam or removing the 20-hydroxyl group, leads to a significant loss or complete abolition of activity. cabidigitallibrary.orgacs.org
The following table summarizes the general impact of substitutions on the camptothecin ring system on Topoisomerase I inhibitory activity.
| Ring Position | Modification Type | Effect on Topo I Inhibition | Example Analogue |
| A/B Rings | |||
| 7 | Alkyl (e.g., -CH2CH3), Silane | Generally increases potency | Irinotecan |
| 9 | Amino, Nitro | Can increase potency | Topotecan |
| 10 | Hydroxy (-OH), Methoxy (-OCH3) | Generally increases potency | Topotecan |
| 11 | Fluoro, Methylenedioxy | Can increase potency | |
| C/D Rings | |||
| 12 | Halogenation | Can decrease potency | |
| E Ring | |||
| 20 | Inversion of stereocenter (S to R) | Abolishes activity | (R)-Camptothecin |
| 20 | Removal of -OH group | Abolishes activity | 20-deoxy-CPT |
| 20 | Esterification of -OH | Inactivates (Prodrug) | Irinotecan |
| Lactone | Opening of the ring | Inactivates | Carboxylate form |
| Lactone | Replacement with lactam | Abolishes activity | CPT-lactam |
This table presents generalized findings from multiple SAR studies on camptothecin analogues.
Elucidating the Influence of Structural Features on Cellular Uptake and Intracellular Activation of Prodrugs
This compound is designed as a prodrug, a strategy used to overcome the poor water solubility and stability of the parent camptothecin compounds. researchgate.netresearchgate.net A prodrug is an inactive or less active molecule that is metabolically converted into the active drug within the body. mdpi.com
The design of camptothecin prodrugs often involves modification at the 20-hydroxyl group. nih.govacs.org
Cellular Uptake : The structural modifications in a prodrug can alter its physicochemical properties, such as lipophilicity and water solubility. By attaching a polar side chain, the water solubility can be increased, facilitating administration. This moiety is designed to be cleaved once inside the body. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced, mathematical approach to SAR. wikipedia.orgmdpi.com It aims to find a statistical relationship between the physicochemical properties of a series of compounds and their biological activity. nih.gov
For camptothecin analogues, QSAR studies typically involve:
Data Set : A collection of this compound derivatives with their measured Topoisomerase I inhibitory activities (e.g., IC50 values).
Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). researchgate.net
Model Building : Statistical methods like multiple linear regression or partial least squares are used to build a mathematical equation that correlates a selection of descriptors with the biological activity. nih.gov
Validation : The predictive power of the QSAR model is rigorously tested using internal and external sets of compounds to ensure its reliability.
A successful QSAR model can predict the activity of newly designed, unsynthesized this compound analogues, saving significant time and resources in the drug discovery process. mdpi.comnih.gov For instance, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been successfully used to model camptothecin analogues, indicating that steric and electrostatic fields around the molecule are key predictors of activity. nih.govnih.gov
Rational Design of Next-Generation this compound Analogues based on SAR Insights
The cumulative knowledge gained from SAR and QSAR studies provides a powerful roadmap for the rational design of new and improved this compound analogues. nih.govresearchgate.netmdpi.com The goal is to create next-generation inhibitors with enhanced potency, better selectivity, and improved pharmacokinetic profiles. nih.gov
Key strategies for rational design based on SAR insights include:
Targeted Modifications : Focusing synthetic efforts on positions known to positively influence activity (e.g., positions 7, 9, 10, and 11) while avoiding modifications at positions that are detrimental (e.g., the E-ring). nih.gov
Bioisosteric Replacements : Replacing certain functional groups with other groups that have similar physical or chemical properties to improve the drug's characteristics without losing its affinity for the target.
Prodrug Refinement : Designing novel promoieties for the 20-hydroxyl group that can be cleaved more efficiently by specific enzymes present in tumor tissues, thereby increasing tumor-specific drug activation.
Addressing Stability : Introducing modifications that stabilize the active lactone form of the drug, preventing its hydrolysis to the inactive carboxylate form, which is a common issue with camptothecins. nih.gov
Computational Chemistry Approaches in Predicting and Interpreting SAR Data
Computational chemistry plays a vital role in modern drug design, offering powerful tools to predict and interpret SAR data for compounds like this compound. oncodesign-services.commdpi.com These in-silico methods provide insights at an atomic level that are often inaccessible through experimental techniques alone.
Common computational approaches include:
Molecular Docking : This technique predicts the preferred orientation of a ligand (e.g., a this compound analogue) when bound to its receptor target (the topoisomerase I-DNA complex). Docking studies can help rationalize why certain structural modifications enhance or diminish binding affinity and, consequently, inhibitory activity. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in the ligand-receptor complex over time. This provides a dynamic view of the interaction, revealing the stability of the complex and key intermolecular interactions, such as hydrogen bonds and π-π stacking, that are crucial for the drug's mechanism of action. nih.govresearchgate.net
Quantum Mechanics (QM) Calculations : QM methods can be used to study the electronic properties of the drug molecule in detail. For camptothecin analogues, QM has been used to understand how modifications to the E-ring affect the electronic distribution and interaction energies with DNA, explaining the loss of activity for certain analogues. acs.orgfigshare.com
These computational tools, when used in conjunction with experimental SAR data, accelerate the drug design cycle by allowing researchers to prioritize the synthesis of the most promising compounds. mdpi.com
Advanced Drug Delivery Systems for Camptothecin Based Agents and Mureletecan
Rationale for Nanomedicine Approaches in Optimizing Therapeutic Delivery
The primary goal of using nanomedicine in cancer therapy is to enhance the therapeutic index of anticancer drugs by selectively delivering them to tumor tissues, thereby increasing efficacy and reducing off-target toxicity. nih.govdovepress.com Nanocarriers, typically ranging in size from 10 to 500 nm, can exploit the unique pathophysiology of solid tumors, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. nih.gov This effect arises from the leaky and disorganized tumor vasculature and poor lymphatic drainage, which allows nanoparticles to preferentially accumulate and be retained in the tumor microenvironment. mdpi.comrsc.org
For camptothecin-based agents, nanomedicine offers several key advantages:
Improved Solubility: Camptothecin (B557342) is notoriously insoluble in water, which complicates its formulation and administration. researchgate.netmdpi.com Encapsulating or conjugating CPT to nanocarriers can significantly enhance its aqueous solubility. dovepress.com
Enhanced Stability: The active lactone form of camptothecin is unstable under physiological conditions and hydrolyzes to an inactive carboxylate form. researchgate.netmdpi.com Nanocarriers can protect the lactone ring from hydrolysis, ensuring that the active form of the drug reaches the tumor site. mdpi.com
Prolonged Circulation: Nanoparticles can be engineered to have long circulation times in the bloodstream, which increases the probability of their accumulation in tumor tissues via the EPR effect. nih.gov
Reduced Toxicity: By targeting the drug to the tumor, nanomedicine can minimize exposure of healthy tissues to the cytotoxic effects of camptothecin, thereby reducing systemic side effects. cancer.govdovepress.com
Polymeric Nanocarriers for Mureletecan (B1150129) Encapsulation or Conjugation
Polymeric nanoparticles are a versatile class of nanocarriers that can be used to either encapsulate or covalently conjugate drugs like this compound. nih.govjksus.org These carriers can be synthesized from both natural polymers (e.g., chitosan, albumin) and synthetic polymers (e.g., poly(lactic-co-glycolic acid) (PLGA), polyethylene (B3416737) glycol (PEG)). nih.govmdpi.com
The interaction between the drug and the polymeric nanocarrier can occur through several mechanisms, including electrostatic interactions, covalent conjugation, and encapsulation. jksus.org Covalent conjugation, as seen in the structure of this compound itself, involves the formation of a chemical bond between the drug and the polymer. cancer.govjksus.org This approach can lead to the formation of prodrug-polymer conjugates with improved stability and controlled release characteristics. jksus.org
Encapsulation involves trapping the drug within the core of the nanoparticle. jksus.org This method is particularly useful for protecting the drug from degradation and controlling its release profile. nih.gov The surface of these polymeric nanoparticles can also be modified with specific ligands to achieve active targeting of cancer cells. jksus.org
Micellar Systems as Delivery Vehicles for Camptothecin Derivatives
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. nih.gov They typically consist of a hydrophobic core that can encapsulate poorly water-soluble drugs like camptothecin derivatives, and a hydrophilic shell that provides stability and prolongs circulation time. nih.govnih.gov
The size of polymeric micelles can be controlled to be within the optimal range for exploiting the EPR effect (20-100 nm). nih.gov Several camptothecin derivatives have been incorporated into micellar systems and have shown promise in clinical trials. For instance, NK012, an SN-38-incorporated micelle, has undergone Phase 2 clinical studies. nih.govnih.gov These systems are designed to increase drug accumulation in tumor tissues while minimizing side effects. nih.gov
Strategies for Enhancing Permeability and Retention (EPR) Effect in Tumor Tissues
The EPR effect is a cornerstone of passive tumor targeting for nanomedicines; however, its effectiveness can be heterogeneous and vary between tumor types and even within the same tumor. thno.orgresearchgate.net Therefore, various strategies are being explored to enhance the EPR effect and improve nanocarrier delivery to tumors. thno.org
These strategies include:
Modulating the Tumor Microenvironment: This can involve using agents that increase vascular permeability or reduce the dense extracellular matrix, making it easier for nanoparticles to penetrate the tumor tissue. thno.org
Utilizing External Stimuli: Physical methods such as radiotherapy or sonoporation (using ultrasound) can temporarily increase the permeability of tumor blood vessels, leading to enhanced accumulation of nanocarriers. thno.org
Optimizing Nanoparticle Properties: The size, shape, and surface charge of nanoparticles can be tailored to maximize their ability to extravasate from blood vessels and penetrate deep into the tumor tissue. mdpi.com For example, smaller nanoparticles (20-70 nm) may penetrate further into the tumor core. mdpi.com
It is important to note that the EPR effect is more pronounced in preclinical animal models than in human tumors, highlighting the need for careful translation of these strategies to the clinic. nih.gov
Prodrug-Coupled Nanodrug Delivery Systems
This compound is a prime example of a prodrug-coupled nanodrug delivery system. cancer.govnih.gov A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. nih.gov In the context of nanomedicine, a prodrug can be covalently linked to a nanocarrier, such as a polymer. nih.gov
This approach offers several advantages:
Improved Bioavailability: By modifying the physicochemical properties of the drug, the prodrug approach can enhance its absorption and distribution. nih.gov
Targeted Release: The linker connecting the prodrug to the nanocarrier can be designed to be cleaved under specific conditions found in the tumor microenvironment (e.g., low pH, high levels of certain enzymes), leading to site-specific drug release. nih.gov
Reduced Systemic Toxicity: By remaining in an inactive form until it reaches the tumor, the prodrug can minimize damage to healthy tissues. cancer.govnih.gov
Several prodrug-coupled nanodrugs based on camptothecin have entered clinical trials, demonstrating the clinical potential of this strategy. nih.gov
Biodistribution Studies of Nanocarrier-Based this compound Formulations in Animal Models
Biodistribution studies are crucial for evaluating the in vivo fate of nanocarrier-based drug formulations. taylorandfrancis.com These studies determine how the drug is distributed throughout the body, including its accumulation in the target tumor tissue and potential off-target accumulation in healthy organs. taylorandfrancis.comnih.gov
These studies typically involve administering the drug formulation to animal models (often mice with induced tumors) and then measuring the drug concentration in various tissues at different time points. taylorandfrancis.comtandfonline.com
Table 1: Representative Biodistribution of Camptothecin-Loaded Nanoparticles vs. Free Camptothecin in Tumor-Bearing Mice
| Tissue | Camptothecin-Loaded Nanoparticles (CPT-NP) | Free Camptothecin (CPT Solution) |
| Tumor | Higher accumulation and better localization. tandfonline.comtandfonline.comnih.gov | Lower accumulation, rapid clearance. tandfonline.com |
| Liver | Higher distribution. tandfonline.comtandfonline.com | Lower distribution. tandfonline.com |
| Spleen | Higher distribution. tandfonline.comtandfonline.com | Lower distribution. tandfonline.com |
| Lung | Higher distribution. tandfonline.comtandfonline.com | Lower distribution. tandfonline.com |
| Kidney | Similar distribution profile. tandfonline.comtandfonline.com | Similar distribution profile. tandfonline.com |
| Plasma | Similar distribution profile. tandfonline.comtandfonline.com | Rapid clearance. tandfonline.com |
This table is a generalized representation based on findings for camptothecin-loaded nanoparticles and may not be directly representative of this compound.
Physico-chemical Methods for Incorporating this compound into Nanoparticles
The incorporation of a drug like this compound into nanoparticles involves various physico-chemical methods, depending on the type of nanocarrier and the desired formulation characteristics.
Nanoprecipitation: This method, also known as the solvent displacement method, is commonly used to prepare polymeric nanoparticles. It involves dissolving the polymer and drug in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the polymer to precipitate and encapsulate the drug. mdpi.com
Emulsification-Solvent Evaporation: This technique is suitable for encapsulating hydrophobic drugs. The drug and polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase. The organic solvent is subsequently removed by evaporation, leaving behind drug-loaded nanoparticles.
Self-Assembly: As seen with polymeric micelles and some prodrug-polymer conjugates, amphiphilic molecules can spontaneously self-assemble into nanoparticles in an aqueous environment. nih.gov The hydrophobic drug can be entrapped within the hydrophobic core during this process.
Covalent Conjugation: This involves forming a stable chemical bond between the drug and the polymer or nanoparticle. jksus.org For a pre-formed prodrug like this compound, further conjugation to another nanocarrier would involve chemical reactions targeting functional groups on the this compound polymer backbone.
The choice of method depends on factors such as the solubility of the drug and polymer, the desired particle size, and the drug loading efficiency. mdpi.com
Emerging Research Avenues and Future Directions for Mureletecan Research
Exploration of Novel Molecular Targets Beyond Topoisomerase I
While the inhibition of topoisomerase I is the established mechanism of action for camptothecin-based drugs like Mureletecan (B1150129), researchers are investigating other potential molecular targets to better understand their full spectrum of activity. cancer.govresearchgate.net The complex signaling pathways involved in apoptosis, triggered by topoisomerase I inhibition, present numerous points for further investigation. gibsononcology.com For instance, the cellular response to DNA damage involves a complex interplay of pro- and anti-apoptotic pathways, which could harbor secondary targets for this compound or its active metabolite, camptothecin (B557342). gibsononcology.com
The interaction of this compound with other cellular components beyond its primary target is an area ripe for exploration. Understanding these off-target effects is crucial for a comprehensive pharmacological profile. Future research may focus on identifying and validating these novel targets, which could open up new therapeutic possibilities and explain some of the observed biological effects not fully attributable to topoisomerase I inhibition.
Development of this compound for Alternative Preclinical Therapeutic Applications
The development of this compound for alternative preclinical therapeutic applications is an expanding area of research. While its primary application is in oncology, the biological activities of camptothecins suggest potential in other disease contexts. innovareacademics.in Preclinical studies are crucial for exploring these new avenues. cancer.gov For example, non-mammalian models like the nematode (Caenorhabditis elegans), fly (Drosophila melanogaster), zebrafish (Danio rerio), and chicken chorioallantoic membrane are being used to investigate the activity of novel compounds in various biological processes, which could be applicable to this compound research. nih.gov
Carcinogen-induced preclinical cancer models are also valuable tools for testing new therapeutic strategies and can help in understanding the mechanisms of carcinogenesis. mdpi.com The use of such models could help to identify new indications for this compound. Furthermore, the anti-inflammatory properties of some camptothecin analogues suggest that this compound could be investigated in preclinical models of inflammatory diseases.
Integration of Multi-Omics Data in Understanding this compound's Biological Impact
To gain a more holistic understanding of this compound's effects, researchers are turning to multi-omics approaches. frontiersin.org This involves the integration of data from various "omics" fields such as genomics, transcriptomics, proteomics, and metabolomics. uv.esfrontlinegenomics.com By combining these datasets, scientists can create a more comprehensive picture of the molecular changes induced by this compound, from the genetic level to metabolic pathways. mdpi.comnih.gov
The application of multi-omics can help in identifying novel biomarkers of response or resistance to this compound. mdpi.com For instance, analyzing the genomic and transcriptomic profiles of cancer cells before and after treatment could reveal genetic mutations or gene expression patterns that correlate with treatment outcome. mdpi.com Furthermore, proteomics and metabolomics can provide insights into the functional consequences of this compound treatment, identifying altered proteins and metabolic pathways. uv.es The integration of these complex datasets often requires sophisticated computational and statistical methods to extract meaningful biological insights. frontiersin.org
Table 1: Applications of Multi-Omics in this compound Research
| Omics Field | Potential Application in this compound Research |
| Genomics | Identifying genetic mutations associated with sensitivity or resistance. mdpi.com |
| Transcriptomics | Analyzing changes in gene expression profiles post-treatment. uv.es |
| Proteomics | Identifying protein expression changes and post-translational modifications. uv.es |
| Metabolomics | Characterizing alterations in cellular metabolism. uv.es |
Application of Advanced Bioanalytical Techniques in this compound Research
The accurate quantification of this compound and its metabolites in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. pharmatutor.orgnih.gov Advanced bioanalytical techniques are essential for this purpose. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a commonly used method for the analysis of camptothecin analogues like irinotecan (B1672180) and its active metabolite, SN-38. innovareacademics.inresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the simultaneous quantification of multiple analytes. nih.govnih.gov
Sample preparation is a critical step in bioanalysis. ijpsjournal.com Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction are employed to remove interfering substances from complex biological matrices like plasma and tissue homogenates. pharmatutor.orgijpsjournal.com The development and validation of robust bioanalytical methods are governed by regulatory guidelines to ensure data quality and reliability. uci.edu
Table 2: Common Bioanalytical Techniques and Sample Preparation Methods
| Technique/Method | Description |
| HPLC with Fluorescence Detection | A chromatographic technique that separates compounds, with detection based on their fluorescent properties. innovareacademics.in |
| LC-MS/MS | A highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capability of tandem mass spectrometry. nih.gov |
| Protein Precipitation | A sample preparation method that uses a precipitating agent, such as acetonitrile, to remove proteins from the sample. pharmatutor.org |
| Liquid-Liquid Extraction | A method that separates analytes based on their differential solubility in two immiscible liquid phases. pharmatutor.org |
Synergistic Combinatorial Preclinical Strategies with this compound
To enhance therapeutic efficacy, this compound is being investigated in combination with other agents in preclinical studies. frontiersin.org The rationale behind combination therapy is to target multiple pathways involved in cancer progression and to overcome drug resistance. frontiersin.orgharvard.edu Preclinical models, including both in vitro cell cultures and in vivo animal models, are essential for identifying synergistic drug combinations. fightmnd.org.aufrontiersin.org
Combinatorial approaches can involve pairing this compound with other chemotherapeutic agents, targeted therapies, or even immunotherapies. frontiersin.orgnih.gov For example, combining a topoisomerase I inhibitor with a DNA repair inhibitor could potentiate its cytotoxic effects. frontiersin.org Preclinical studies aim to determine the optimal dosing and scheduling of the drug combination to maximize synergy and minimize toxicity. nih.gov The findings from these preclinical investigations can then provide a strong rationale for advancing promising combinations to clinical trials. nih.gov
Leveraging Artificial Intelligence and Machine Learning in this compound Drug Discovery
Unexplored Chemical Modifications and Prodrug Strategies for this compound Analogues
This compound itself is a prodrug, designed to improve the delivery of camptothecin. cancer.gov The field of prodrug design is continuously evolving, with new strategies being developed to enhance the therapeutic properties of drugs. ijnrd.orgmdpi.comresearchgate.net For this compound, further chemical modifications and alternative prodrug approaches could be explored to create next-generation analogues with superior performance. nih.gov
One strategy is to develop enzyme-activated prodrugs that are specifically cleaved at the tumor site, thereby increasing local drug concentration and minimizing systemic exposure. ijnrd.orgewadirect.com Another approach involves conjugation to targeting moieties, such as antibodies or peptides, to actively deliver the drug to cancer cells. The use of nanocarriers, such as liposomes or polymeric nanoparticles, can also improve the pharmacokinetic profile and biodistribution of camptothecin-based drugs. nih.gov These unexplored chemical modification and prodrug strategies represent a promising avenue for the future development of more effective and safer this compound analogues. nih.govnih.gov
Addressing Unanswered Questions and Knowledge Gaps in this compound Research
Despite initial investigations into this compound (also known as MAG-CPT or PNU 166148) as a potential anti-cancer agent, significant questions remain, and substantial knowledge gaps exist, largely due to the discontinuation of its clinical development. patsnap.comresearchgate.net The cessation of research activities has left the full potential and the precise limitations of this compound largely unexplored. Future research efforts, should they be reignited, would need to address these fundamental issues to determine if a viable path forward for this compound or similar drug conjugates exists.
The primary unanswered question surrounding this compound is the specific pharmacodynamic findings that led to its withdrawal from clinical development. patsnap.comresearchgate.net While the Phase I trial established a maximum tolerated dose and identified dose-limiting toxicities, the subsequent pharmacodynamic studies that proved decisive in its discontinuation have not been fully detailed in publicly available literature. patsnap.comresearchgate.net Elucidating these specific findings is critical to understanding the compound's ultimate failings.
Further research is necessary to explore the following key areas:
Mechanisms of Action and Resistance: The fundamental mechanism of action for camptothecins is the inhibition of topoisomerase I, which leads to DNA damage and cell death. amegroups.orgmdpi.com However, the nuances of how this compound, as a polymeric conjugate, interacts with the tumor microenvironment and the precise rate and location of active camptothecin release are not fully understood. A significant knowledge gap exists in the potential mechanisms of resistance to this compound. While camptothecins are generally not susceptible to classic P-glycoprotein-mediated multidrug resistance, other resistance mechanisms, such as alterations in topoisomerase I expression or mutations, could play a role. nih.govnih.gov Future studies would need to investigate whether resistance to this compound develops and through what molecular pathways.
Biomarker Identification: The Phase I trial of this compound enrolled patients with various advanced solid tumors. clinicaltrials.gov A major gap in the research is the lack of identified biomarkers to predict which patients might respond best to this compound or be at higher risk for severe toxicity. Modern approaches to biomarker discovery could retrospectively analyze samples from the original trial or be used in new preclinical studies to identify genetic or protein markers of sensitivity or resistance. nih.gov Identifying such biomarkers is crucial for patient stratification and improving the therapeutic index of targeted cancer therapies. mdpi.com
Combination Therapies: The potential of this compound in combination with other anticancer agents remains an unexplored frontier. Research into other topoisomerase I inhibitors has shown that combination regimens can enhance efficacy. nih.govmdpi.com For instance, the interaction of topoisomerase I inhibitors with radiation or other chemotherapeutic agents that affect DNA replication and repair could be synergistic. cancernetwork.com Unanswered questions include whether this compound could sensitize tumors to other treatments or if its toxicity profile would be manageable in combination regimens.
Long-Term Effects and Delivery System Optimization: The Phase I trial focused on acute toxicities, with a follow-up of 30 days. clinicaltrials.gov The long-term effects of the polymeric backbone and the prolonged exposure to low levels of released camptothecin are unknown. patsnap.com The development of camptothecin-based therapies has increasingly focused on sophisticated delivery systems like antibody-drug conjugates (ADCs) to improve tumor targeting and reduce systemic toxicity. mdpi.comaacrjournals.orgdrug-dev.com A critical knowledge gap is whether the polymeric conjugate approach of this compound offers any advantages, disadvantages, or possibilities for further optimization compared to these newer delivery strategies. nih.gov
The following table summarizes the key details from the Phase I clinical trial of this compound, which provides context for some of the existing knowledge and highlights the point at which further data acquisition ceased.
Table 1: Summary of this compound Phase I Clinical Trial (NCT00004076)
| Parameter | Finding |
|---|---|
| Official Title | A Phase I Study to Evaluate MAG-CPT (PNU 166148) Given as One Single Intravenous Administration Every 4 Weeks in Patients With Advanced Solid Tumors |
| Patient Population | 23 patients with advanced solid malignancies refractory to conventional therapy. patsnap.comresearchgate.net |
| Maximum Tolerated Dose (MTD) | 200 mg/m². patsnap.comresearchgate.net |
| Dose-Limiting Toxicities | Myelosuppression, neutropenic sepsis, and diarrhea. patsnap.comresearchgate.net |
| Pharmacokinetics | Prolonged half-lives (>6 days) of both the this compound conjugate and the released camptothecin. patsnap.comresearchgate.net |
| Development Status | Withdrawn from clinical development following subsequent pharmacodynamic studies. patsnap.comresearchgate.net |
The following table outlines the primary knowledge gaps that would need to be addressed in any future research on this compound.
Table 2: Key Unanswered Questions and Knowledge Gaps in this compound Research
| Research Area | Unanswered Questions and Knowledge Gaps |
|---|---|
| Clinical Development | What specific pharmacodynamic results led to the discontinuation of this compound's development? patsnap.comresearchgate.net |
| Mechanism of Action | What are the precise dynamics of camptothecin release from the polymeric backbone within the tumor microenvironment? |
| Resistance | Do tumors develop resistance to this compound, and what are the underlying molecular mechanisms? nih.gov |
| Biomarkers | Are there predictive biomarkers to identify patients most likely to respond to this compound or experience severe toxicity? nih.gov |
| Combination Therapy | Could this compound be effectively and safely combined with other chemotherapies, targeted agents, or radiotherapy? nih.govcancernetwork.com |
| Long-Term Effects | What are the long-term toxicities associated with the prolonged half-life of this compound and its polymer backbone? patsnap.com |
| Drug Delivery | How does the polymeric conjugate delivery system of this compound compare to modern strategies like antibody-drug conjugates? mdpi.comdrug-dev.com |
Q & A
Q. How should researchers address contradictory findings when publishing this compound research?
- Methodological Answer: Use the “limitations” section to contextualize discrepancies (e.g., batch variability, assay sensitivity). Propose follow-up experiments (e.g., isotopic labeling for metabolic tracing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
